molecular formula C16H12ClN3O3 B4701725 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B4701725
M. Wt: 329.74 g/mol
InChI Key: ZSMHGZODOJIBTN-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a dihydrobenzodioxin moiety, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a chloro-substituted imidazole derivative under acidic conditions. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to introduce the benzodioxin moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives have been studied for their potential antibacterial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent for various diseases, including Alzheimer's disease and bacterial infections.

  • Industry: It may find applications in the development of new materials with unique properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds have been studied for their potential therapeutic applications.

  • N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives: These compounds have shown antibacterial and enzyme inhibitory properties.

Uniqueness: 6-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-10-1-4-15-19-12(9-20(15)8-10)16(21)18-11-2-3-13-14(7-11)23-6-5-22-13/h1-4,7-9H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMHGZODOJIBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 3
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 4
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 5
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 6
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide

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